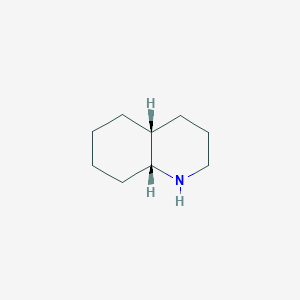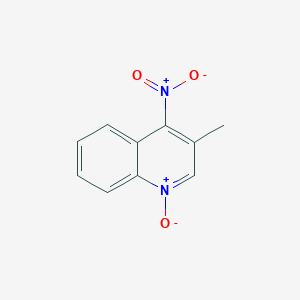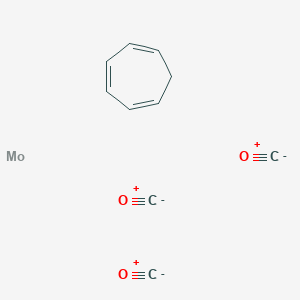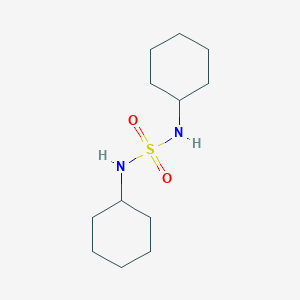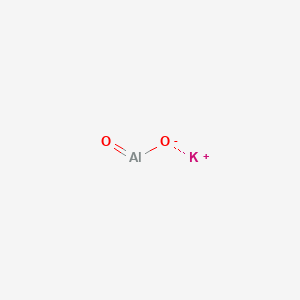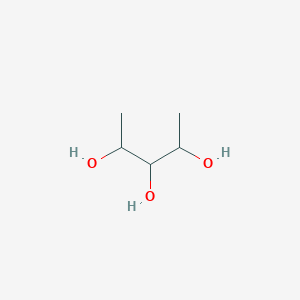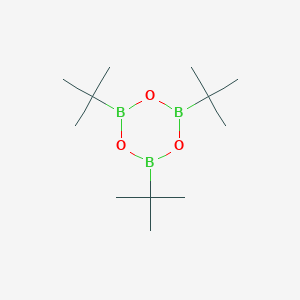
Boroxin, tris(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boroxin, tris(1,1-dimethylethyl)- is a boron-containing compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of boroxin is not fully understood, but it is believed to involve the inhibition of enzymes that play a role in various biological processes. For example, boroxin derivatives have been shown to inhibit the activity of proteasomes, which are involved in protein degradation, and glycosidases, which are involved in carbohydrate metabolism.
Biochemische Und Physiologische Effekte
Studies have shown that boroxin derivatives can have various biochemical and physiological effects, depending on the specific compound and the target enzyme. For example, boroxin derivatives that inhibit proteasomes have been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of arthritis. Boroxin derivatives that inhibit glycosidases have been shown to reduce blood glucose levels in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using boroxin in lab experiments is its relatively simple synthesis method. Additionally, boroxin derivatives can be easily modified to fine-tune their properties for specific applications. However, one limitation is the potential toxicity of boron-containing compounds, which can limit their use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on boroxin, including:
1. Developing boroxin derivatives with improved selectivity and potency for specific enzyme targets.
2. Studying the potential applications of boroxin in nanotechnology, such as in the synthesis of boron-containing nanoparticles.
3. Investigating the potential use of boroxin derivatives as imaging agents for cancer diagnosis.
4. Exploring the potential applications of boroxin in agriculture, such as in the development of boron-containing fertilizers.
5. Studying the potential use of boroxin derivatives in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, boroxin, tris(1,1-dimethylethyl)- is a boron-containing compound that has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Its mechanism of action involves the inhibition of enzymes that play a role in various biological processes, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use in certain applications, there are several potential future directions for research on boroxin.
Synthesemethoden
Boroxin, tris(1,1-dimethylethyl)- can be synthesized through the reaction of boric acid with tert-butanol in the presence of a catalyst. The resulting compound is a white crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform.
Wissenschaftliche Forschungsanwendungen
Boroxin has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, boroxin derivatives have been shown to exhibit anticancer, antiviral, and antibacterial activities. In materials science, boroxin has been used as a precursor for the synthesis of boron-containing polymers and ceramics. In catalysis, boroxin has been studied as a catalyst for various organic reactions.
Eigenschaften
CAS-Nummer |
13155-00-5 |
|---|---|
Produktname |
Boroxin, tris(1,1-dimethylethyl)- |
Molekularformel |
C12H27B3O3 |
Molekulargewicht |
251.8 g/mol |
IUPAC-Name |
2,4,6-tritert-butyl-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C12H27B3O3/c1-10(2,3)13-16-14(11(4,5)6)18-15(17-13)12(7,8)9/h1-9H3 |
InChI-Schlüssel |
CCTMXYGSJPAZRS-UHFFFAOYSA-N |
SMILES |
B1(OB(OB(O1)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Kanonische SMILES |
B1(OB(OB(O1)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



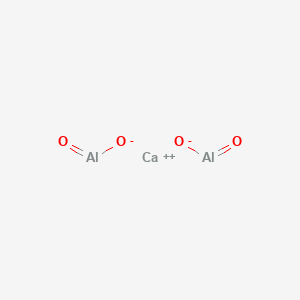
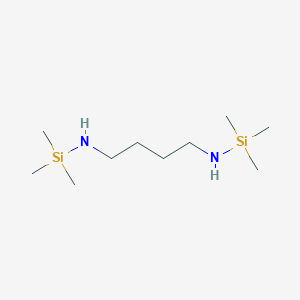
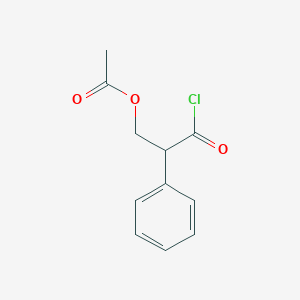
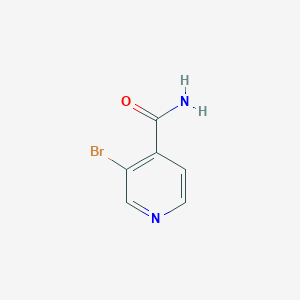
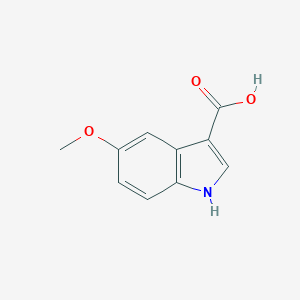
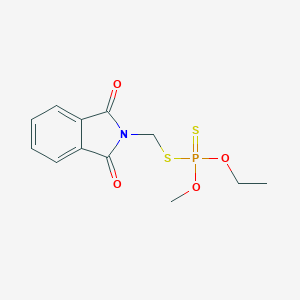
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)
